6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Overview
Description
6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group attached to the triazine ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to target proteins involved in the life cycle of trypanosoma cruzi .
Mode of Action
It’s suggested that similar compounds may interact with their targets, leading to changes that inhibit the growth and proliferation of the target organisms .
Biochemical Pathways
Similar compounds have been reported to interfere with the metabolic pathways of target organisms, leading to their inhibition .
Pharmacokinetics
A study on a similar compound suggests that it presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
Similar compounds have been reported to have significant anti-inflammatory and analgesic activities .
Action Environment
Similar compounds have been reported to be influenced by environmental conditions such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine typically involves the reaction of 2,4-dichlorophenylhydrazine with cyanogen chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 0°C and 5°C to ensure the stability of the reactants and products. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium; temperature range25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol or tetrahydrofuran; temperature range0°C to 25°C.
Substitution: Amines, thiols; solventdichloromethane or acetonitrile; temperature range0°C to 25°C.
Major Products
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives, which are important in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its potential use in cancer therapy, as triazine derivatives have shown promise in inhibiting the proliferation of cancer cells.
Industry: Utilized in the production of herbicides and pesticides, as triazine compounds are known for their effectiveness in controlling weeds and pests.
Comparison with Similar Compounds
Similar Compounds
- **2-(2,4-Dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-4-1-2-5(6(11)3-4)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXRWOXSGOMXJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(N=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192240 | |
Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38943-76-9 | |
Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038943769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2,4-DICHLOROPHENYL)-1,2,4-TRIAZINE-3,5-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54495O0IDA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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